- Potent platelet-derived growth factor-β receptor (PDGF-βR) inhibitors: synthesis and structure-activity relationships of 7-[3-(cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivativesChemical & Pharmaceutical Bulletin, 2007, 55(2), 255-267,
Cas no 89898-96-4 (7-Nitro-2(1H)-quinoxalinone)
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core substituted with a nitro group at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances electrophilic properties, facilitating further functionalization through reduction or substitution reactions. Its rigid aromatic framework contributes to stability, while the lactam moiety offers hydrogen-bonding capability, useful in molecular recognition applications. The compound’s well-defined crystalline form ensures consistent purity, critical for research and industrial processes. Its versatility and synthetic accessibility make it a preferred building block in medicinal chemistry and material science.

7-Nitro-2(1H)-quinoxalinone structure
Product name:7-Nitro-2(1H)-quinoxalinone
CAS No:89898-96-4
MF:C8H5N3O3
MW:191.143601179123
MDL:MFCD09999191
CID:838887
7-Nitro-2(1H)-quinoxalinone Chemical and Physical Properties
Names and Identifiers
-
- 7-Nitro-2(1H)-quinoxalinone
- 7-Nitro-1,2-dihydroquinoxalin-2-one
- 7-nitro-1H-quinoxalin-2-one
- 7-nitroquinoxalin-2(1H)-one
- 7-nitroquinoxalin-2-ol
- PubChem22322
- 7-Nitro-2-quinoxalinol
- 7-nitroquinoxalin-2-one
- 7-Nitroquinoxaline-2-ol
- 2-Hydroxy-7-nitroquinoxaline
- 2(1H)-Quinoxalinone, 7-nitro-
- STK786146
- SBB014199
- FCH1110898
- 2-Quinoxalinol, 7-nitro- (6CI, 7CI)
- 7-Nitro-2(1H)-quinoxalinone (ACI)
-
- MDL: MFCD09999191
- Inchi: 1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
- InChI Key: CPIFPSDSDMLFMK-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=CC=C([N+](=O)[O-])C=2)N=C1
Computed Properties
- Exact Mass: 191.03300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 297
- XLogP3: 0.6
- Topological Polar Surface Area: 87.3
Experimental Properties
- PSA: 91.57000
- LogP: 1.35450
7-Nitro-2(1H)-quinoxalinone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
7-Nitro-2(1H)-quinoxalinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Nitro-2(1H)-quinoxalinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N900660-500mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 500mg |
$ 210.00 | 2022-06-03 | ||
Ambeed | A309018-5g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 97% | 5g |
$353.0 | 2025-02-21 | |
eNovation Chemicals LLC | D701262-1g |
7-Nitroquinoxalin-2(1H)-one |
89898-96-4 | 95% | 1g |
$225 | 2024-05-23 | |
eNovation Chemicals LLC | Y0981256-10g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 95% | 10g |
$650 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17760-1g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 1g |
¥446.0 | 2021-09-04 | ||
TRC | N900660-50mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | N900660-100mg |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
Key Organics Ltd | GF-0716-5G |
7-nitro-1,2-dihydroquinoxalin-2-one |
89898-96-4 | >95% | 5g |
£269.00 | 2025-02-09 | |
Key Organics Ltd | GF-0716-1G |
7-nitro-1,2-dihydroquinoxalin-2-one |
89898-96-4 | >95% | 1g |
£64.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD160311-1g |
7-Nitro-2(1H)-quinoxalinone |
89898-96-4 | 97% | 1g |
¥484.0 | 2024-04-17 |
7-Nitro-2(1H)-quinoxalinone Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; 18 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 6 h, 60 °C
Reference
- Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitriteOrganic & Biomolecular Chemistry, 2021, 19(48), 10554-10559,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ; 25 °C; overnight, 25 °C
Reference
- Design and synthesis of small molecule RhoA inhibitors: a new promising therapy for cardiovascular diseases?Journal of Medicinal Chemistry, 2011, 54(13), 4508-4522,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Ethanol ; 1 h, reflux
Reference
- Visible-light-induced trifluoromethylation of quinoxalin-2(1H)-ones under photocatalyst-free conditionsAsian Journal of Organic Chemistry, 2019, 8(10), 1942-1946,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid ; 7 h, rt
Reference
- Synthesis of new quinoxaline derivativesSynthetic Communications, 2011, 41(23), 3532-3540,
Synthetic Circuit 6
Reaction Conditions
Reference
- Product class 15: quinoxalinesScience of Synthesis, 2004, 16, 845-911,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Acetic acid , Nitric acid Solvents: Water ; rt; overnight, rt
1.2 Solvents: Water ; 0.5 h, rt
1.2 Solvents: Water ; 0.5 h, rt
Reference
- Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer ChemotherapeuticsChemMedChem, 2019, 14(22), 1933-1939,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ; rt; 18 h, rt
Reference
- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease ModelsJournal of Medicinal Chemistry, 2016, 59(13), 6169-6186,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Acetic acid ; rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Nitric acid Solvents: Acetic acid ; 24 h, rt
1.3 Solvents: Water ; 1 h, rt
Reference
- Multi-gram preparation of 7-nitroquinoxalin-2-amineJournal of the Brazilian Chemical Society, 2017, 28(10), 1874-1878,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Nitrous acid
Reference
- 6-Nitro-2,3-dipiperidinoquinoxaline: its unexpected formation from 2-chloro-7-nitroquinoxalineTetrahedron Letters, 1991, 32(10), 1311-14,
7-Nitro-2(1H)-quinoxalinone Raw materials
- 1,2-dihydroquinoxalin-2-one
- 4-nitrobenzene-1,2-diamine
- 2-Quinoxalinol
- Ethyl Glyoxylate (>50% in Toluene)
7-Nitro-2(1H)-quinoxalinone Preparation Products
7-Nitro-2(1H)-quinoxalinone Related Literature
-
1. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H?)-onesCsaba G?nczi,éva Csikós,Benjamin Podányi,Tamás Nusser,Zsolt B?cskei,István Hermecz J. Chem. Soc. Perkin Trans. 1 2000 1417
-
Yi-Na Li,Xue-Lin Li,Jin-Bo Wu,Hong Jiang,Yunmei Liu,Yu Guo,Yao-Fu Zeng,Zhen Wang Org. Biomol. Chem. 2021 19 10554
-
Kévin Renault,Pierre-Yves Renard,Cyrille Sabot New J. Chem. 2017 41 10432
-
Hasan Mtiraoui,Kevin Renault,Morgane Sanselme,Moncef Msaddek,Pierre-Yves Renard,Cyrille Sabot Org. Biomol. Chem. 2017 15 3060
89898-96-4 (7-Nitro-2(1H)-quinoxalinone) Related Products
- 55687-20-2(5-Nitroquinoxalin-2(1H)-one)
- 25652-34-0(6-Nitro-quinoxalin-2-ol)
- 885951-51-9(3-(1,1-Dioxo-1lambda~6~,4-Thiazinan-4-Yl)-3-(2-Thienyl)Propanoic Acid)
- 2172236-57-4(4-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-4-methylpentanoic acid)
- 1844859-83-1(tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate)
- 941936-36-3(N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo3,4-bpyridine-5-carboxamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1185-33-7(2,2-Dimethylbutan-1-ol)
- 2138169-91-0(3-chloro-N-(3,3-dichlorocyclobutyl)-2,2-dimethylpropanamide)
- 2229645-36-5(5-4-(trifluoromethyl)phenylhex-3-en-2-one)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89898-96-4)7-Nitro-2(1H)-quinoxalinone

Purity:99%/99%
Quantity:5g/25g
Price ($):318.0/1065.0